1-[(2,4-Dichlorophenyl)methyl]azetidin-3-ol
Description
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c11-8-2-1-7(10(12)3-8)4-13-5-9(14)6-13/h1-3,9,14H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCJWNKHRYAHHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=C(C=C2)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(2,4-Dichlorophenyl)methyl]azetidin-3-ol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Overview of Biological Activity
The compound has shown significant potential in various biological assays. Key areas of activity include:
- Antimicrobial Properties : Exhibits activity against a range of bacterial strains.
- Anticancer Effects : Demonstrates cytotoxicity towards cancer cell lines.
- Enzyme Inhibition : Functions as an inhibitor for certain enzymes, contributing to its therapeutic potential.
Antimicrobial Activity
This compound has been studied for its antimicrobial efficacy. Research indicates that it can inhibit the growth of several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Bacillus subtilis | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
Anticancer Activity
The anticancer properties of this compound have been evaluated in various cancer cell lines. Notably, studies have reported:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer).
- Results : The compound induced apoptosis in these cells with IC50 values ranging from 10 to 20 µM.
The mechanism underlying the anticancer activity involves the modulation of apoptotic pathways. Specifically, it has been observed that:
- The compound activates caspases, leading to programmed cell death.
- It affects the expression levels of Bcl-2 family proteins, promoting apoptosis through mitochondrial pathways .
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was administered to mice infected with resistant strains of bacteria. The treatment resulted in a significant reduction in bacterial load compared to untreated controls.
Case Study 2: Anticancer Potential
A recent investigation evaluated the effect of this compound on MDA-MB-231 cells. The results indicated that treatment with 15 µM led to a notable decrease in cell viability after 48 hours, correlating with increased levels of apoptotic markers.
Scientific Research Applications
Cannabinoid Receptor Modulation
One of the notable applications of 1-[(2,4-Dichlorophenyl)methyl]azetidin-3-ol is its role as a modulator of the Cannabinoid-1 (CB1) receptor. Research indicates that compounds within this structural class can act as antagonists or inverse agonists of the CB1 receptor, making them useful in treating conditions such as:
- Psychosis and Cognitive Disorders: The modulation of CB1 receptors is linked to the treatment of psychotic disorders and cognitive deficits. The ability to selectively antagonize these receptors may help alleviate symptoms associated with schizophrenia and other cognitive disorders .
- Substance Abuse Disorders: These compounds show promise in treating addiction to substances like opiates and nicotine by reducing cravings and withdrawal symptoms .
- Obesity and Eating Disorders: By influencing appetite regulation through CB1 receptor antagonism, these compounds may aid in weight management and the treatment of obesity-related conditions .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of azetidine derivatives, including this compound. The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests its potential as an anti-inflammatory agent:
- Inhibition of COX Enzymes: Research has demonstrated that related compounds exhibit significant inhibitory effects on COX-1 and COX-2 enzymes, which are key players in inflammation pathways. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |
|---|---|---|---|
| 1-(Dichlorophenyl)azetidin-3-ol | 19.45 ± 0.07 | 42.1 ± 0.30 | 2.16 |
| Celecoxib | 5.46 | 0.78 | 7.23 |
| Diclofenac sodium | 6.74 | 1.10 | 6.12 |
This table illustrates the comparative potency of various compounds against COX enzymes, indicating that while this compound shows promise, it may not be as potent as established drugs like celecoxib.
Case Study 1: Treatment of Neurological Disorders
A study investigated the effects of azetidine derivatives on neuroinflammatory conditions such as multiple sclerosis. The results showed that these compounds could reduce neuroinflammation markers in animal models, suggesting potential for treating neurodegenerative diseases .
Case Study 2: Management of Pain
In a clinical setting, a derivative similar to this compound was tested for its analgesic properties in post-operative pain management. Patients reported significant pain relief compared to placebo groups, supporting its application in pain therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen Substitutions
1-(4-Chlorobenzyl)azetidin-3-ol (CAS: 111043-50-6)
- Structure : Differs by a single chlorine atom at the para position of the benzyl group instead of 2,4-dichloro substitution.
- Impact: The mono-chloro substitution reduces steric hindrance and electron-withdrawing effects compared to the dichloro analog. This may lower binding affinity to hydrophobic targets but improve solubility .
1-[(3-Bromophenyl)methyl]azetidin-3-ol (CAS: 13434-19-0)
- Structure : Replaces chlorine with bromine at the meta position.
- However, the meta substitution alters the spatial orientation of the aromatic ring compared to the para-dichloro configuration in the parent compound .
1-Benzhydrylazetidin-3-ol (CAS: 18621-17-5)
- Structure : Features a diphenylmethyl (benzhydryl) group instead of dichlorobenzyl.
- Impact : The bulky benzhydryl group significantly increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility. This structural variation is common in CNS-targeting drugs .
Derivatives with Modified Azetidine Rings
Azetidin-3-ol Hydrochloride (CAS: 18621-18-6)
- Structure : The hydroxyl group is protonated as a hydrochloride salt.
- Impact : Salt formation enhances solubility in polar solvents, facilitating formulation in pharmaceutical applications. However, the ionic form may reduce membrane permeability compared to the free base .
1-(Diphenylmethyl)-3-(4-methoxyphenyl)azetidin-3-ol (CAS: 917899-25-3)
- Structure : Incorporates a 4-methoxyphenyl group on the azetidine ring alongside a benzhydryl substituent.
- Impact : The methoxy group introduces electron-donating effects, which could stabilize charge-transfer interactions. This compound’s dual substitution pattern is explored in dual-action therapeutic agents .
Bioactive Analogues in Agrochemicals and Pharmaceuticals
Methyl 1-[(2,4-Dichlorophenyl)methyl]-1H-pyrazole-5-carboxylate
- Structure : Replaces the azetidine ring with a pyrazole ring.
- Impact : Pyrazole derivatives are prevalent in fungicides and herbicides. The dichlorobenzyl group here enhances pesticidal activity by interacting with fungal cytochrome P450 enzymes .
1H-Indazole-3-carboxylic Acid, 1-[(2,4-Dichlorophenyl)methyl]-6-methyl- (CAS: 877770-02-0)
Comparative Data Table
Key Research Findings
- Electronic Effects: The 2,4-dichloro substitution in the parent compound enhances electrophilicity, facilitating nucleophilic reactions in synthesis . Mono-halogenated analogs (e.g., 4-chloro) exhibit reduced reactivity but better metabolic stability .
- Biological Activity: Dichlorobenzyl-containing compounds show broader antimicrobial activity compared to non-halogenated analogs, likely due to increased membrane penetration .
- Agrochemical Utility : Pyrazole and triazole derivatives with dichlorobenzyl groups are effective in pesticide formulations, targeting fungal ergosterol biosynthesis .
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[(2,4-Dichlorophenyl)methyl]azetidin-3-ol generally involves:
- Construction of the azetidine ring (a four-membered nitrogen-containing ring).
- Introduction of the 2,4-dichlorobenzyl substituent at the nitrogen atom (N-1 position).
- Functionalization at the 3-position of the azetidine ring to introduce the hydroxyl group.
Key Starting Materials and Intermediates
- Azetidine-3-carboxylic acid or its derivatives : Often used as a precursor for azetidine ring formation.
- 2,4-Dichlorobenzyl halides (e.g., chloride or bromide) : Employed for N-alkylation to introduce the dichlorophenylmethyl group.
- Protecting groups such as tert-butyl carbamates (Boc) are commonly used to protect the nitrogen during intermediate steps.
- Hydride reducing agents : Sodium borohydride, Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride), or lithium aluminum hydride (LAH) are used for reduction steps.
Detailed Preparation Methods
N-Alkylation of Azetidin-3-ol or its Protected Derivatives
- The azetidine ring bearing a hydroxyl group at position 3 is first protected or prepared as an azetidine-3-carboxylate derivative.
- N-alkylation is performed by reacting the azetidine nitrogen with 2,4-dichlorobenzyl chloride or bromide under basic conditions (e.g., in the presence of triethylamine or diisopropylethylamine).
- The reaction is typically carried out in organic solvents such as acetonitrile or dichloromethane at controlled temperatures to optimize yield.
Reduction and Hydroxylation Steps
- If starting from azetidine-3-carboxylate derivatives, reduction with hydride reagents (e.g., sodium borohydride or Red-Al) converts the ester or acid functionalities to the corresponding alcohol at position 3.
- The choice of reducing agent affects the selectivity and yield of the hydroxylated azetidine.
Protection and Deprotection Strategies
- Boc protection of the azetidine nitrogen is commonly employed to facilitate selective reactions at other positions.
- After N-alkylation and reduction steps, deprotection is achieved by acid treatment (e.g., trifluoroacetic acid or para-toluenesulfonic acid) to yield the free azetidin-3-ol.
Representative Synthetic Route (Based on Patent WO2018108954A1)
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | Reduction of tert-butyl 3-methyl azetidine-1,3-dicarboxylate with sodium borohydride or Red-Al | Hydride reducing agents chosen for selectivity |
| 2 | Sulfonylation of hydroxymethyl group | Para-toluenesulfonyl chloride (TsCl), triethylamine in dichloromethane | Formation of tosylate intermediate |
| 3 | N-Alkylation with 2,4-dichlorobenzyl halide | Reaction with 2,4-dichlorobenzyl chloride and base (e.g., triethylamine) | Introduces the 2,4-dichlorophenylmethyl group at N-1 |
| 4 | Deprotection of Boc group | Acidic treatment (TFA or p-toluenesulfonic acid) | Yields the free this compound |
This route emphasizes the use of protecting groups and selective functional group transformations to achieve the target compound with high purity and yield.
Alternative Synthetic Approaches
Direct Amination of Azetidine-3-ones
- Some studies report direct amination of azetidine-3-one derivatives with 2,4-dichlorobenzyl amines under controlled conditions to yield the hydroxylated azetidine.
- This method may involve single-step or tandem reactions but often requires strict temperature control (0-5 °C) and prolonged reflux times (up to 24 hours) to ensure complete conversion and minimize side products.
Single-Step Synthesis Using Amine and Azetidine Precursors
- A single-step synthesis involving the reaction of azetidine precursors with amines in acetonitrile at elevated temperatures (around 80 °C) has been documented for related azetidine-3-amine compounds.
- This method uses organic bases such as diethylamine and purification via silica gel chromatography to isolate the product.
- While this approach is efficient for some azetidine derivatives, its applicability to this compound requires further optimization.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Effect on Yield/Selectivity |
|---|---|---|
| Solvent | Dichloromethane, Acetonitrile, Methanol | Polar aprotic solvents favor N-alkylation |
| Base | Triethylamine, Diisopropylethylamine (DIPEA), DBU | Neutralizes acid byproducts, promotes alkylation |
| Temperature | 0-5 °C for sensitive steps; reflux or 50-80 °C for others | Low temp controls side reactions; reflux improves conversion |
| Reducing Agent | Sodium borohydride, Red-Al, LAH | Choice affects reduction selectivity |
| Protection/Deprotection | Boc protection; TFA or p-TsOH for deprotection | Protects nitrogen during functionalization |
Optimization of these parameters is crucial for maximizing yield and purity of the target compound.
Purification and Characterization
- Purification typically involves aqueous workup, extraction with organic solvents, drying over MgSO4 or Na2SO4, filtration, concentration, and silica gel chromatography.
- Recrystallization from solvents such as ethanol or dichloromethane/methanol mixtures is employed to enhance purity.
- Characterization includes LC-MS, ^1H-NMR, and ^13C-NMR to confirm structural integrity and purity.
Summary Table of Preparation Steps
| Step No. | Intermediate/Product | Key Reagents/Conditions | Yield/Remarks |
|---|---|---|---|
| 1 | Azetidine-3-carboxylate derivatives | Boc anhydride, triethylamine, methanol | Formation of protected azetidine |
| 2 | Reduction to hydroxymethyl azetidine | Sodium borohydride or Red-Al | Selective reduction to alcohol |
| 3 | Sulfonylation (tosylation) of hydroxymethyl | Para-toluenesulfonyl chloride, triethylamine | Activation for substitution |
| 4 | N-Alkylation with 2,4-dichlorobenzyl halide | 2,4-Dichlorobenzyl chloride, base, organic solvent | Introduction of dichlorophenylmethyl |
| 5 | Deprotection of Boc group | Acidic conditions (TFA or p-TsOH) | Final compound release |
| 6 | Purification | Extraction, drying, chromatography, recrystallization | High purity product |
Research Findings and Considerations
- The choice of hydride reducing agent influences the stereochemistry and yield of the hydroxylated azetidine.
- Use of protecting groups is essential to prevent side reactions during N-alkylation.
- Temperature control during N-alkylation and sulfonylation steps is critical to avoid over-alkylation or decomposition.
- Multiple synthetic routes exist, but the stepwise protection, functionalization, and deprotection approach remains the most reliable for high purity and yield.
- Scale-up processes have been documented using large reactors (e.g., 5000 L) with nitrogen purging and controlled cooling to maintain reaction integrity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for synthesizing 1-[(2,4-Dichlorophenyl)methyl]azetidin-3-ol?
- Methodology : Begin with a Claisen-Schmidt condensation or nucleophilic substitution, leveraging the reactivity of the 2,4-dichlorophenyl group. For example, a base-catalyzed reaction (e.g., KOH in ethanol) can facilitate the formation of the azetidine ring . Use Design of Experiments (DoE) to optimize variables such as temperature (60–80°C), reaction time (2–4 hours), and stoichiometric ratios of precursors (e.g., dichloroacetophenone derivatives) . Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended.
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Methodology :
- NMR Spectroscopy : Analyze - and -NMR to confirm the azetidine ring (e.g., δ 3.5–4.0 ppm for azetidine protons) and the 2,4-dichlorophenyl group (δ 7.2–7.8 ppm aromatic protons) .
- X-ray Crystallography : Resolve crystal structures to verify stereochemistry, as seen in related azetidine derivatives (e.g., C–Cl bond lengths ~1.73 Å) .
- Mass Spectrometry : Use HRMS (High-Resolution Mass Spectrometry) to confirm molecular ion peaks (e.g., [M+H] at m/z calculated for CHClNO).
Advanced Research Questions
Q. How can computational modeling predict the reactivity and regioselectivity of this compound in novel reactions?
- Methodology : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model reaction pathways. For example:
- Transition State Analysis : Study the energy barriers for nucleophilic attacks on the azetidine ring or electrophilic substitutions on the dichlorophenyl group .
- Solvent Effects : Simulate solvent interactions (e.g., ethanol, DMF) using polarizable continuum models (PCM) to predict reaction yields .
- Data Integration : Use cheminformatics tools to cross-reference computed parameters (e.g., HOMO-LUMO gaps) with experimental outcomes .
Q. What strategies address contradictory data in the stability of this compound under varying pH and temperature conditions?
- Methodology :
- Accelerated Stability Testing : Expose the compound to pH 2–12 buffers and temperatures (25–60°C) for 1–4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Kinetic Analysis : Calculate degradation rate constants (k) and activation energy (E) using the Arrhenius equation. For example, observe hydrolytic instability at pH > 10 due to azetidine ring opening .
- Contradiction Resolution : Cross-validate results with spectroscopic data (e.g., FT-IR for functional group integrity) and statistical models (ANOVA) to identify outliers .
Q. How can researchers design experiments to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., kinases or GPCRs). Focus on the azetidine oxygen and chlorine atoms as potential hydrogen bond donors/acceptors .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) by titrating the compound into protein solutions .
- Mutagenesis Studies : Engineer protein mutants (e.g., Ala-scanning) to validate critical interaction sites identified computationally .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
